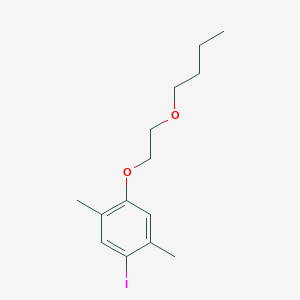
1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene is an organic compound with a complex structure that includes an iodine atom, two methyl groups, and a butoxyethoxy group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene typically involves multiple steps. One common method includes the iodination of 2,5-dimethylphenol followed by the introduction of the butoxyethoxy group. The reaction conditions often require the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperatures. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to form different derivatives.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene involves its interaction with molecular targets, such as enzymes or receptors. The butoxyethoxy group may enhance the compound’s solubility and bioavailability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene include:
2-Butoxyethanol: Known for its use as a solvent and in cleaning products.
2-(2-Butoxyethoxy)ethanol: Used in various industrial applications.
Piperonyl butoxide: A synergist used in pesticide formulations
Actividad Biológica
1-(2-Butoxyethoxy)-4-iodo-2,5-dimethylbenzene is a chemical compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and findings from various research studies.
- Molecular Formula : C12H17IO2
- Molecular Weight : 304.17 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with essential metabolic processes.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Candida albicans | 20 | 200 |
Anticancer Properties
The compound has also been studied for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For antimicrobial effects, it binds to bacterial cell wall components, leading to increased permeability and eventual cell lysis. In cancer cells, it appears to modulate signaling pathways associated with cell survival and proliferation.
Research Findings
A review of available literature highlights several key findings regarding the biological activity of this compound:
- Antimicrobial Efficacy : The compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.
- Cytotoxicity in Cancer Cells : It has been found to be cytotoxic to several cancer cell lines, suggesting potential for development as an anticancer agent.
- Mechanistic Insights : Studies indicate that the compound may induce oxidative stress in microbial and cancer cells, leading to cell death.
Propiedades
Número CAS |
920270-43-5 |
|---|---|
Fórmula molecular |
C14H21IO2 |
Peso molecular |
348.22 g/mol |
Nombre IUPAC |
1-(2-butoxyethoxy)-4-iodo-2,5-dimethylbenzene |
InChI |
InChI=1S/C14H21IO2/c1-4-5-6-16-7-8-17-14-10-11(2)13(15)9-12(14)3/h9-10H,4-8H2,1-3H3 |
Clave InChI |
AJOLEZQXRXQKFU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOC1=C(C=C(C(=C1)C)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















